molecular formula C13H16ClNO B1652063 4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride CAS No. 13808-27-0

4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride

Cat. No.: B1652063
CAS No.: 13808-27-0
M. Wt: 237.72 g/mol
InChI Key: WPUKFIPKAUTYMA-UHFFFAOYSA-N
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Description

4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride is a chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.72 g/mol It is known for its unique structure, which includes a morpholine ring substituted with a phenylprop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride typically involves the reaction of morpholine with 3-phenylprop-2-ynyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters such as temperature, pressure, and reaction time. The purification steps are also scaled up, often involving continuous flow systems and advanced separation techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride involves its interaction with specific molecular targets and pathways. The phenylprop-2-ynyl group can interact with various enzymes and receptors, modulating their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3-phenylprop-2-ynyl)morpholin-4-ium-4-yl]but-2-yn-1-ol
  • 4-[4-(3-phenylprop-2-ynyl)morpholin-4-ium-4-yl]but-2-yn-1-ol chloride

Uniqueness

4-(3-Phenylprop-2-ynyl)morpholin-4-ium;chloride is unique due to its specific substitution pattern and the presence of both a morpholine ring and a phenylprop-2-ynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

13808-27-0

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

4-(3-phenylprop-2-ynyl)morpholine;hydrochloride

InChI

InChI=1S/C13H15NO.ClH/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14;/h1-3,5-6H,8-12H2;1H

InChI Key

WPUKFIPKAUTYMA-UHFFFAOYSA-N

SMILES

C1COCC[NH+]1CC#CC2=CC=CC=C2.[Cl-]

Canonical SMILES

C1COCCN1CC#CC2=CC=CC=C2.Cl

solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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